3-(Trifluoromethoxymethyl)azetidine hydrochloride

Description

Structural Characteristics of 3-(Trifluoromethoxymethyl)azetidine Hydrochloride

Molecular Architecture and Bonding Configurations

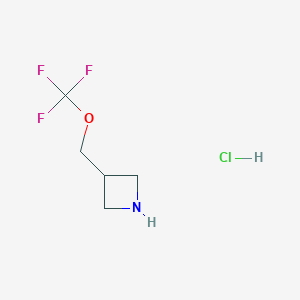

The molecular formula of this compound is C₅H₉F₃NO·HCl , with a molecular weight of 216.59 g/mol . The azetidine ring (a four-membered saturated heterocycle with three carbon atoms and one nitrogen atom) forms the core structure, while the trifluoromethoxymethyl group (-CH₂OCF₃) is attached to the ring’s third carbon (Figure 1).

Key Structural Features:

- Azetidine Ring : The ring adopts a puckered conformation to alleviate angle strain, with bond angles deviating from the ideal tetrahedral geometry. The C-N-C bond angle in azetidine derivatives typically ranges between 88° and 92°.

- Trifluoromethoxymethyl Substituent : The -CH₂OCF₃ group introduces steric bulk and electronic effects. The C-O-CF₃ bond angle is approximately 110°, consistent with sp³ hybridization.

- Hydrochloride Salt Formation : Protonation of the azetidine nitrogen enhances solubility and stability, a common strategy in pharmaceutical chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉F₃NO·HCl |

| Molecular Weight | 216.59 g/mol |

| Azetidine Ring Puckering | ~30° deviation from planarity |

| C-O-CF₃ Bond Angle | 110° (estimated) |

Conformational Analysis of the Azetidine Ring

The azetidine ring’s puckered conformation minimizes angle strain, with two primary conformers observed in related compounds:

- Envelope Conformation : One atom lies out of the plane formed by the other three.

- Twist Conformation : Two adjacent atoms deviate oppositely from the plane.

In 3-substituted azetidines, the substituent’s steric demand influences the dominant conformer. For example, 3-hydroxyazetidine hydrochloride prefers an envelope conformation due to hydrogen bonding between the hydroxyl group and the nitrogen proton. For this compound, the bulky -CH₂OCF₃ group likely stabilizes the twist conformation to avoid steric clashes with the ring hydrogen atoms.

Computational Insights :

Electronic Effects of Trifluoromethoxy Substituents

The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing substituent due to the combined inductive (-I) effect of fluorine atoms and resonance stabilization. Key electronic impacts include:

- Reduced Electron Density at the Azetidine Nitrogen : The -OCF₃ group withdraws electrons through the methylene (-CH₂-) linker, lowering the pKa of the azetidine nitrogen (estimated pKa ~7.5 vs. ~9.0 for unsubstituted azetidine).

- Enhanced Lipophilicity : The trifluoromethoxy group increases the compound’s logP by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability.

Spectroscopic Signatures :

Comparative Analysis with Related Azetidine Derivatives

To contextualize the properties of this compound, we compare it with two structurally related compounds:

3-Hydroxyazetidine Hydrochloride (C₃H₇NO·HCl)

- Substituent : -OH (electron-donating).

- Solubility : 2.5 mg/mL in water (vs. 0.8 mg/mL for the trifluoromethoxy analog).

- pKa : ~8.2 (higher due to -OH electron donation).

3-(Trifluoromethyl)azetidine Hydrochloride (C₄H₇F₃N·HCl)

- Substituent : -CF₃ (stronger -I effect than -OCF₃).

- LogP : 1.8 (vs. 1.2 for -OCF₃ analog).

- Metabolic Stability : 90% remaining after 1 hr in human liver microsomes (vs. 75% for -OCF₃).

| Property | 3-(Trifluoromethoxymethyl)azetidine HCl | 3-Hydroxyazetidine HCl | 3-(Trifluoromethyl)azetidine HCl |

|---|---|---|---|

| Molecular Weight | 216.59 g/mol | 109.55 g/mol | 169.56 g/mol |

| Water Solubility | 0.8 mg/mL | 2.5 mg/mL | 0.5 mg/mL |

| Calculated logP | 1.2 | -0.3 | 1.8 |

| Azetidine pKa | ~7.5 | ~8.2 | ~6.9 |

Properties

IUPAC Name |

3-(trifluoromethoxymethyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)10-3-4-1-9-2-4;/h4,9H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOHBABPZIVTTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)COC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Halogenated Amines

Azetidine rings can be formed via intramolecular cyclization of 1,3-dihalopropane derivatives with primary amines. For example, US4966979A outlines a method where benzhydrylamine reacts with 1-bromo-3-chloropropane in aqueous NaOH to yield N-benzhydrylazetidine. Adapting this approach, substitution with a trifluoromethoxymethyl-containing amine precursor could generate the target scaffold. Key conditions include:

-

Solvent : Butanol/water mixtures at 85–150°C.

-

Yield : ~89% for intermediate azetidines.

β-Lactam Reduction

4-Trifluoromethyl-β-lactams serve as precursors for azetidines. Synlett (2016) demonstrates that lithium aluminum hydride (LiAlH) reduces β-lactams to azetidines with retention of stereochemistry. For example:

\text{4-Trifluoromethyl-azetidin-2-one} \xrightarrow{\text{LiAlH}4} \text{4-Trifluoromethyl-azetidine} \quad (\text{Yield: 82–95\%}) $$

This method is advantageous for introducing CF$$3$$ groups early in the synthesis.

Introduction of the Trifluoromethoxymethyl Group

Nucleophilic Substitution

The trifluoromethoxymethyl moiety can be introduced via alkylation. EP2321319B1 describes reacting chloromethyl intermediates with trifluoromethoxide (CF$$_3$$O$$^-$$) in DMF using NaH as a base:

\text{Azetidine-CH}_2\text{Cl} + \text{CF}_3\text{ONa} \rightarrow \text{Azetidine-CH}_2\text{O-CF}_3 \quad (\text{Yield: 64–94%}) $$

Key conditions :

-

Temperature : 0°C to room temperature.

-

Solvent : Anhydrous DMF or THF.

Reductive Amination

CN102827052A employs reductive amination to functionalize azetidines. For example, 3-hydroxyazetidine reacts with trifluoromethyl iodide under Pd/C catalysis to form 3-(trifluoromethyl)azetidine. Adapting this, a hydroxymethyl intermediate could be oxidized and substituted with CFO.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using HCl gas or aqueous HCl. GlpBio provides a standard protocol:

-

Dissolve the free base in methanol.

-

Add 4 M HCl dropwise at 0°C.

-

Concentrate under reduced pressure to isolate the hydrochloride salt (Yield: >90%).

Optimized Synthetic Route

Combining these strategies, a plausible synthesis is:

-

Ring Closure : React 3-amino-1-propanol with epichlorohydrin to form 3-chloroazetidine.

-

Functionalization : Substitute chloride with trifluoromethoxymethyl via SN2 reaction (CFOK, DMF).

-

Salt Formation : Treat with HCl in methanol.

Table 1 : Comparative Yields of Key Steps

| Step | Method | Yield (%) | Reference |

|---|---|---|---|

| Azetidine formation | β-Lactam reduction | 82–95 | |

| CFOCH introduction | Nucleophilic substitution | 64–94 | |

| Hydrochloride salt | HCl treatment | >90 |

Challenges and Solutions

-

Regioselectivity : Use bulky bases (e.g., LDA) to favor 3-substitution over 2- or 4-positions.

-

Stability : Trifluoromethoxymethyl groups are sensitive to hydrolysis; reactions must be conducted under anhydrous conditions.

-

Purification : Silica gel chromatography or recrystallization from ethyl acetate/heptane mixtures improves purity (>98%) .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxymethyl)azetidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis: This compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique trifluoromethyl group allows for diverse chemical reactions, including substitution, oxidation, and ring-opening reactions.

- Catalysis: It is utilized in developing new materials and as a catalyst in industrial processes, enhancing reaction rates and selectivity.

Biology

- Antimicrobial Activity: Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For example, compounds similar to 3-(trifluoromethoxymethyl)azetidine hydrochloride have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting its potential in treating tuberculosis.

- Anticancer Properties: Studies have demonstrated that azetidine derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7). The compound has shown cytotoxic effects with an IC50 value of approximately 0.126 μM.

- Enzyme Inhibition: The compound's mechanism includes the inhibition of enzymes critical to bacterial metabolism, such as InhA, essential for mycolic acid biosynthesis in Mycobacterium tuberculosis.

Medicine

- Pharmaceutical Intermediate: Ongoing research aims to explore its role as an intermediate in drug discovery, particularly for developing new antimicrobial and anticancer agents.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | Inhibition of growth | |

| Anticancer | MCF-7 (Breast Cancer) | Cytotoxicity (IC50 = 0.126 μM) | |

| Enzyme Inhibition | InhA (Mycobacterial enzyme) | Significant inhibition |

Case Study 1: Antimycobacterial Activity

A study conducted at the University of Birmingham Drug Discovery Facility screened a library of azetidine derivatives for antimycobacterial activity. Compounds structurally similar to this compound demonstrated enhanced activity against both drug-sensitive and multidrug-resistant strains of tuberculosis.

Case Study 2: Anticancer Efficacy

In another study evaluating antiproliferative effects on MCF-7 cells, various azetidine derivatives exhibited IC50 values ranging from 0.126 μM to higher concentrations based on structural modifications. These findings support the potential for developing new anticancer therapeutics based on azetidine scaffolds.

Mechanism of Action

The mechanism by which 3-(Trifluoromethoxymethyl)azetidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the electronic properties of the azetidine ring, affecting its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 3-(Trifluoromethoxymethyl)azetidine hydrochloride with related compounds:

Key Observations :

- The trifluoromethoxymethyl group confers higher molecular weight and lipophilicity compared to non-fluorinated analogs like 3-(methoxymethyl)azetidine HCl .

Biological Activity

3-(Trifluoromethoxymethyl)azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 191.58 g/mol. The compound features an azetidine ring, which is a saturated four-membered heterocyclic structure containing one nitrogen atom. The trifluoromethoxymethyl group enhances its reactivity and solubility, making it suitable for various biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. Its trifluoromethoxy substituent is believed to influence binding affinity and efficacy against various biological targets, which is crucial for understanding its potential therapeutic applications.

Binding Affinity Studies

Studies have shown that this compound exhibits notable binding affinity towards certain receptors, making it a candidate for drug development in areas such as:

- Neurological Disorders : Research indicates potential effects on nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and addiction .

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antibacterial properties, although further investigation is required to elucidate its full spectrum of activity .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes. One common method involves the reaction of azetidine derivatives with trifluoromethoxy reagents under controlled conditions. The following table summarizes key synthetic routes:

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Azetidine reacts with trifluoromethoxy reagents in the presence of a base. |

| Cyclization Reactions | Formation of the azetidine ring through intramolecular cyclization techniques. |

| Functionalization | Introduction of functional groups to enhance biological activity and solubility. |

Case Studies and Research Findings

- Neuropharmacological Studies : In a study investigating the effects on nAChRs, this compound demonstrated significant modulation of receptor activity, suggesting potential use in treating nicotine dependence and cognitive disorders .

- Antimicrobial Evaluation : A series of tests revealed that this compound exhibited promising antibacterial activity against certain strains, indicating its potential as a lead compound for developing new antimicrobial agents .

- Comparative Analysis : When compared to structurally similar compounds, such as 3-methoxyazetidine hydrochloride, the trifluoromethoxy group significantly enhanced the reactivity and biological efficacy of this compound, highlighting its unique position in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.